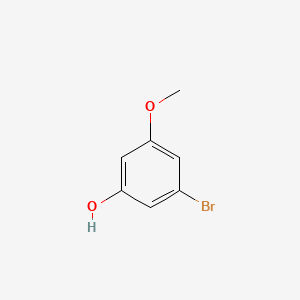

3-Bromo-5-methoxyphenol

説明

Contextualizing 3-Bromo-5-methoxyphenol within Phenolic Compounds

Phenolic compounds are a large and diverse class of chemical compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. researchgate.netijhmr.com They are widespread in nature and are known for their various biological and pharmaceutical activities, including antioxidant properties. researchgate.netiosrjournals.org The reactivity and properties of phenolic compounds are significantly influenced by the nature and position of other substituents on the aromatic ring. researchgate.net

This compound fits within this class as a disubstituted phenol (B47542). The presence of both a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring modifies the electron density of the ring and influences the acidity of the phenolic hydroxyl group. This unique electronic and steric environment dictates its reactivity in various chemical transformations, making it a versatile building block for more complex molecules. smolecule.com

Significance of Bromophenols in Scientific Inquiry

Bromophenols are a subclass of phenolic compounds that contain one or more bromine atoms. researchgate.net These halogenated compounds are of significant interest to researchers due to their unique chemical properties and diverse biological activities. researchgate.netmdpi.com Found in marine organisms like red algae, bromophenols are noted for their potential as antimicrobial, antidiabetic, antiviral, and antioxidant agents. researchgate.netresearchgate.net The presence of bromine atoms can enhance the lipophilicity of the molecule, which can affect its solubility and reactivity. researchgate.netresearchgate.net

In the laboratory, the bromine atom in bromophenols serves as a useful handle for further chemical modifications. It can participate in a variety of reactions, such as nucleophilic substitution, allowing for the introduction of other functional groups and the construction of more complex molecular architectures. smolecule.com This reactivity makes bromophenols, including this compound, valuable intermediates in the synthesis of new materials and potential pharmaceutical agents.

Research Trajectories and Future Directions for this compound

Current research involving this compound primarily focuses on its utility as a starting material in organic synthesis. For instance, it is a key precursor in the synthesis of various complex organic molecules. smolecule.combeilstein-journals.org One notable application is in the total synthesis of decarboxyaltenusin, where this compound is a crucial intermediate. beilstein-journals.org

Future research is likely to continue exploring the synthetic utility of this compound. Its reactive sites—the phenolic hydroxyl group, the bromine atom, and the aromatic ring itself—offer multiple avenues for derivatization. This could lead to the creation of novel compounds with interesting biological or material properties. The development of more efficient and practical synthetic methods, such as one-pot reactions, will further enhance its accessibility and application in research. nih.gov As a readily available building block, this compound is poised to remain a significant compound in the field of synthetic organic chemistry.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.035 g/mol lookchem.com |

| Melting Point | 102 °C lookchem.com |

| Boiling Point | 277.4 °C at 760 mmHg lookchem.com |

| Density | 1.585 g/cm³ lookchem.com |

| Flash Point | 121.5 °C lookchem.com |

| pKa | 8.63 ± 0.10 (Predicted) lookchem.com |

| LogP | 2.16330 lookchem.com |

| Storage Temperature | Room temperature lookchem.comsigmaaldrich.com |

Synthetic Applications of this compound

| Reaction Type | Description |

| Ether Formation | The phenolic hydroxyl group can be alkylated to form ethers. smolecule.com |

| Nucleophilic Substitution | The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. smolecule.com |

| Electrophilic Aromatic Substitution | The aromatic ring can undergo further substitution, with the existing groups directing the position of the new substituent. smolecule.com |

| C-H Activation/Borylation/Oxidation | A one-pot method for preparing substituted phenols from related bromo-compounds. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOYNYXCBBRSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615719 | |

| Record name | 3-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855400-66-7 | |

| Record name | 3-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Bromo 5 Methoxyphenol

Synthetic Pathways to 3-Bromo-5-methoxyphenol and Related Derivatives

The synthesis of this compound can be achieved through several routes, primarily involving the demethylation of dimethoxybenzene precursors or the direct bromination of a methoxyphenol starting material. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Established Synthetic Protocols for this compound

Established methods for the synthesis of this compound rely on predictable chemical transformations, including demethylation and electrophilic aromatic substitution.

Preparation from 1-bromo-3,5-dimethoxybenzene (B32327) via Boron Tribromide Demethylation

A common precursor for this compound is 1-bromo-3,5-dimethoxybenzene. The demethylation of this compound can be effectively carried out using boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in cleaving aryl methyl ethers. The reaction proceeds by the formation of a Lewis acid-base adduct between the boron atom and the oxygen of the methoxy (B1213986) group, followed by nucleophilic attack of the bromide ion on the methyl group.

While the complete demethylation of 1-bromo-3,5-dimethoxybenzene with an excess of boron tribromide leads to the formation of 5-bromo-benzene-1,3-diol, selective mono-demethylation to yield this compound is theoretically achievable. sigmaaldrich.com This selectivity can be influenced by carefully controlling the stoichiometry of boron tribromide and the reaction conditions, such as temperature and reaction time. A less than stoichiometric amount of BBr₃ would favor the mono-demethylated product.

Table 1: Theoretical Reaction Parameters for Demethylation of 1-bromo-3,5-dimethoxybenzene

| Parameter | Condition for Di-demethylation | Condition for Mono-demethylation (Theoretical) |

| BBr₃ Stoichiometry | > 2 equivalents | ≤ 1 equivalent |

| Temperature | Room temperature to reflux | Low temperature (e.g., -78 °C to 0 °C) |

| Reaction Time | Prolonged | Shorter, with careful monitoring |

Utilizing N-Bromosuccinimide in Acetonitrile for Bromination of Protected Catechol Precursors

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of activated aromatic rings. organic-chemistry.org When used in a polar aprotic solvent like acetonitrile, NBS provides a source of electrophilic bromine, enabling controlled bromination. sonar.chresearchgate.netuzh.chtcichemicals.com For the synthesis of this compound, a suitable precursor would be a protected 3-methoxyphenol (B1666288). Protection of the phenolic hydroxyl group is crucial to prevent O-bromination and to control the regioselectivity of the aromatic bromination.

The hydroxyl group of 3-methoxyphenol can be protected with a variety of protecting groups, such as acetyl or silyl (B83357) ethers. The protected compound is then subjected to bromination with NBS in acetonitrile. The electron-donating nature of the methoxy group and the protected hydroxyl group directs the incoming electrophilic bromine to the ortho and para positions. In the case of a protected 3-methoxyphenol, the positions ortho and para to the activating groups are C2, C4, and C6. The steric bulk of the protecting group can influence the regioselectivity, often favoring bromination at the less hindered positions. Subsequent deprotection of the hydroxyl group yields the desired this compound.

Regioselective Bromination Strategies for Phenols and Related Systems

Achieving high regioselectivity in the bromination of phenols is a significant challenge due to the strong activating nature of the hydroxyl group, which can lead to multiple brominations and mixtures of isomers. chemistryviews.org To address this, various advanced strategies have been developed.

Photocatalytic Bromination Approaches for Phenol (B47542) Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the bromination of phenols. beilstein-journals.orgmdpi.com This method offers a mild and environmentally friendly alternative to traditional bromination techniques. In a typical photocatalytic setup for the bromination of 3-methoxyphenol, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer process. This leads to the in-situ generation of a bromine radical or an electrophilic bromine species from a bromine source like carbon tetrabromide or an alkali metal bromide.

Studies on the direct photocatalytic bromination of 3-methoxyphenol have shown that the reaction can yield a mixture of isomers. For instance, the treatment of 3-methoxyphenol under photocatalytic conditions has been reported to afford a mixture of 2-bromo-5-methoxyphenol (B1282781) and 4-bromo-3-methoxyphenol. beilstein-journals.org The ratio of these products can be influenced by the specific photocatalyst, solvent, and bromine source used.

Table 2: Product Distribution in the Photocatalytic Bromination of 3-Methoxyphenol beilstein-journals.org

| Product | Regioisomer | Reported Ratio |

| 2-bromo-5-methoxyphenol | ortho to methoxy, para to hydroxyl | 3 |

| 4-bromo-5-methoxyphenol | ortho to hydroxyl, para to methoxy | 2 |

Synthesis of Related Methoxyphenol Derivatives for Comparative Studies

The synthesis of methoxyphenol derivatives often serves as a crucial step for comparative analysis in various research contexts. Methodologies such as Ullmann coupling and demethylation are fundamental in creating a library of related compounds.

Ullmann Coupling Reactions in m-Aryloxy Phenol Synthesis

The Ullmann reaction is a cornerstone for the synthesis of diaryl ethers, including m-aryloxy phenols. mdpi.comresearchgate.net This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. organic-chemistry.orgnih.gov Modern variations of the Ullmann reaction have been refined to proceed under milder conditions and with catalytic amounts of copper, a significant improvement over the original protocols that required stoichiometric copper and high temperatures. researchgate.netencyclopedia.pub

The synthesis of m-aryloxy phenols via Ullmann coupling is particularly valuable because direct nucleophilic aromatic substitution on phenols is often challenging due to the directing effects of the hydroxyl group. mdpi.comencyclopedia.pub For instance, Xue and colleagues reported a two-step procedure beginning with the Ullmann coupling of m-methoxyphenol and iodobenzene (B50100) derivatives. This initial step, catalyzed by a small amount of copper bromide (CuBr) with cesium carbonate (Cs₂CO₃) as the base, produces a methoxy-terminated intermediate. mdpi.com This approach demonstrates the reaction's utility in constructing the core ether linkage necessary for these structures.

Key features of the Ullmann coupling in this context include:

Catalysts: Copper salts such as CuI and CuBr are commonly employed. mdpi.com

Ligands: The use of ligands like picolinic acid can facilitate the reaction, even with sterically hindered substrates. mdpi.comnih.gov

Reaction Conditions: While classic Ullmann reactions required temperatures often exceeding 200°C, modern methods can be performed at significantly lower temperatures, around 90°C. organic-chemistry.orgencyclopedia.pub

Demethylation Techniques for Methoxy-Terminated Precursors

Demethylation is a critical subsequent step to unmask the phenolic hydroxyl group from its methoxy precursor, yielding the final m-aryloxy phenol. nih.gov This transformation can be achieved through various chemical and catalytic methods. encyclopedia.pubnih.gov

The most prevalent chemical methods involve the use of strong acids. encyclopedia.pubnih.gov Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers. mdpi.comnih.gov For example, after the initial Ullmann coupling, the resulting methoxy-terminated intermediates are often treated with BBr₃ to yield the desired m-aryloxy phenols in high yields. mdpi.com Another common reagent is hydrobromic acid (HBr) in acetic acid, which is used to hydrolyze the methyl ether, often by refluxing the mixture. nih.gov

Lewis acids like aluminum chloride (AlCl₃) also serve as effective demethylating agents, capable of selectively cleaving methoxy groups, particularly those positioned ortho to an electron-withdrawing group. google.comresearchgate.net While this specific regioselectivity may not be directly required for all m-aryloxy phenol syntheses, it highlights the diverse toolkit available to chemists for this transformation. Electrochemical methods have also been explored as a milder alternative to harsh chemical reagents for demethylation. acs.org

| Reagent | Typical Conditions | Application Example |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Cleavage of methyl ethers post-Ullmann coupling. mdpi.com |

| Hydrobromic acid (HBr) | Refluxing in acetic acid | Hydrolysis of methoxy-terminated monomers. nih.gov |

| Aluminum chloride (AlCl₃) | Organic solvent (e.g., CH₂Cl₂) | Regioselective demethylation of multifunctional rings. researchgate.net |

| Pyridinium chloride | High temperature | General demethylation of phenolic ethers. google.com |

Multigram Scale Preparations and Process Optimization

Transitioning from laboratory-scale synthesis to multigram or industrial-scale production requires significant process optimization to ensure efficiency, safety, and reproducibility. For substituted phenols, methods are sought that are cost-effective and operationally simple. A practical one-pot C-H activation/borylation/oxidation sequence has been developed for generating 3,5-disubstituted phenols, such as 3-bromo-5-methylphenol (B1280546), on a multigram scale. nih.gov This process starts from a readily available precursor like 3-bromotoluene (B146084) and proceeds in high yield without the need to isolate intermediates, making it highly efficient. nih.gov

Optimization of synthetic routes for related compounds, like 3-methoxyphenol, often focuses on improving the selectivity of reactions such as the monomethylation of resorcinol (B1680541). guidechem.com Key factors investigated during optimization include the choice of solvent, the use of phase transfer catalysts, the ratio of raw materials, reaction temperature, and reaction time. guidechem.com For example, in the synthesis of 3-methoxyphenol from resorcinol and dimethyl sulfate, an optimized process using a toluene-water system with tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst at 80°C resulted in a 66% yield with high purity. guidechem.com Such optimization strategies are directly applicable to the scaled-up synthesis of more complex derivatives like this compound.

Reactivity and Derivatization of this compound

This compound possesses two primary sites for chemical modification: the bromine substituent on the aromatic ring and the phenolic hydroxyl group. This dual reactivity allows for a wide range of derivatization strategies.

Cross-Coupling Reactions Involving the Bromine Substituent (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring is an excellent handle for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The aryl bromide (this compound) reacts with a Pd(0) complex, which inserts into the carbon-bromine bond to form a Pd(II) species. libretexts.orgillinois.edu The C-Br bond is weaker than a C-Cl bond, making aryl bromides highly susceptible to this initial, often rate-determining, step. illinois.edu

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This reaction would allow for the synthesis of a diverse array of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl substituents at the C3 position of the this compound scaffold. libretexts.org The robustness of the Suzuki-Miyaura reaction has been demonstrated on a gram scale and with a wide variety of substrates, including those with unprotected functional groups like anilines and phenols. nih.gov

| Parameter | Description |

| Catalyst | Typically a Palladium(0) complex, often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands. libretexts.orgresearchgate.net |

| Organoboron Reagent | Boronic acids (RB(OH)₂) or boronic esters (e.g., pinacol (B44631) esters) are commonly used. libretexts.org |

| Base | Required for the transmetalation step; common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). |

| Solvent | Often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water. |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for a variety of chemical transformations. A common strategy in multi-step syntheses involving aryl bromides is to first protect the hydroxyl group to prevent it from interfering with subsequent reactions, such as organometallic cross-coupling.

Protection can be achieved by converting the phenol into an ether or an ester. For instance, in a patented synthesis method for a related compound, the phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride (B1165640) before a bromination step. google.com Another method involves protecting 3-methoxyphenol with reagents like tert-butyldimethylsilyl chloride or acetyl chloride. patsnap.com After the desired modifications are made to another part of the molecule (e.g., at the bromine position), the protecting group can be removed (deacetylation or desilylation) to regenerate the phenol. google.compatsnap.com

Beyond protection, the hydroxyl group can be permanently modified through reactions such as:

Etherification (Williamson Ether Synthesis): Deprotonation with a base followed by reaction with an alkyl halide to form an ether.

Esterification: Reaction with a carboxylic acid (Fischer esterification) or, more commonly, an acyl chloride or anhydride to form an ester.

These reactions allow for the fine-tuning of the molecule's physical and chemical properties by altering the substituent at the phenolic oxygen.

Reactions at the Methoxy Group

The methoxy group (-OCH3) of this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation. This reaction involves the cleavage of the methyl group from the ether linkage, converting the methoxy group into a hydroxyl group (-OH).

One of the most common reagents used for the demethylation of aryl methyl ethers is boron tribromide (BBr3). This Lewis acid facilitates the removal of the methyl group, and subsequent treatment with methanol (B129727) can yield the corresponding phenol. researchgate.net This process is particularly useful in multi-step syntheses where the hydroxyl group needs to be protected and later revealed. For instance, the elimination of a methyl group using boron tribromide as a demethylating agent is a crucial step in the synthesis of various complex molecules. nih.gov

The efficiency of demethylation can be influenced by the presence of other substituents on the aromatic ring and the specific reaction conditions employed. researchgate.net Researchers have also explored other reagents and conditions for demethylation, including acidic concentrated lithium bromide (ACLB), which has been shown to be effective for various lignin-derived aromatic compounds under moderate conditions. rsc.org The mechanism in this case involves the protonation of the ether oxygen followed by an SN2 substitution with bromide. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for aryl halides, including this compound. In these reactions, a nucleophile replaces a leaving group, in this case, the bromine atom, on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. chemistrysteps.com The presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group is typically required to activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comlibretexts.org

For this compound, the methoxy and hydroxyl groups are electron-donating, which generally deactivates the ring towards nucleophilic aromatic substitution. Therefore, SNAr reactions with this compound are less common unless the reaction conditions are harsh or a very strong nucleophile is used. chemistrysteps.com The mechanism of SNAr typically proceeds via an addition-elimination pathway. The nucleophile first adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.comlibretexts.org The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the inductive electron withdrawal of the halogen. chemistrysteps.comyoutube.com

Catalytic Transformations of this compound

Catalytic transformations offer versatile methods for modifying the structure of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions

Copper-catalyzed reactions are pivotal in modern organic synthesis for their ability to facilitate a wide range of cross-coupling reactions. beilstein-journals.org These reactions can be applied to aryl halides like this compound to introduce various functional groups. For example, Ullmann-type coupling reactions, often mediated by copper, can be used to form diaryl ethers. nih.gov In such a reaction, this compound could potentially be coupled with another phenol derivative. Copper catalysts are also employed in trifluoromethylselenolation reactions of aryl iodides, and similar methodologies could potentially be adapted for bromo-analogs. beilstein-journals.org The choice of ligand, base, and solvent is crucial for the success of these copper-catalyzed transformations.

Role in Enantioselective Transformations

While this compound itself is not chiral, it can serve as a precursor or a key building block in the synthesis of chiral molecules through enantioselective transformations. For instance, derivatives of this compound could be used as substrates in catalytic asymmetric reactions. The field of catalytic asymmetric halolactonization, for example, utilizes chiral catalysts to produce enantioenriched lactones from alkenoic acids. nih.gov Although direct application to this compound is not documented, its structural motif could be incorporated into substrates for such reactions. The development of centrally chiral arenes through desymmetrization of prochiral compounds is another area where derivatives of this compound could potentially be employed. scienceopen.com

Formation of Novel Schiff Bases and Their Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jcsp.org.pk The phenolic aldehyde or ketone derived from this compound can be a valuable precursor for the synthesis of novel Schiff bases.

Synthetic Pathways to Iminomethyl Derivatives

The synthesis of iminomethyl derivatives from this compound would first require the introduction of a formyl group (aldehyde) onto the aromatic ring, likely ortho to the hydroxyl group, to form a derivative of salicylaldehyde (B1680747). This can be achieved through various formylation reactions. Once the aldehyde is in place, the synthesis of the Schiff base proceeds by reacting it with a primary amine. jcsp.org.pk

The general synthetic route involves refluxing the aldehyde with the desired primary amine in a suitable solvent, such as ethanol. jcsp.org.pkdistantreader.org The reaction is often catalyzed by a small amount of acid. The resulting Schiff base may precipitate from the solution upon cooling or after removal of the solvent. distantreader.org The structure of the resulting iminomethyl derivative can be confirmed using various spectroscopic techniques, including NMR (1H and 13C), FTIR, and UV-Vis spectroscopy. distantreader.org

For example, the reaction of a substituted salicylaldehyde with a primary amine like 4-bromoaniline (B143363) can yield the corresponding Schiff base. nih.gov The formation of the imine is typically indicated by the appearance of a characteristic C=N stretching frequency in the FTIR spectrum. distantreader.org

Derivatization for Enhanced Biological Activity or Physical Properties

One of the primary goals of derivatization is the enhancement of biological activity. For phenolic compounds, including bromophenols, antioxidant and anticancer properties are of significant interest. Research into the derivatization of related bromophenols, such as those derived from 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has demonstrated that the introduction of specific functional groups can significantly boost these activities. nih.gov For instance, methylation and acetylation are common derivatization techniques employed to alter the electronic and steric properties of the parent molecule, which in turn can lead to improved biological outcomes. nih.gov

The introduction of a methyl group (methylation) to the phenolic hydroxyl can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Similarly, the addition of an acetyl group (acetylation) can modulate the compound's polarity and bioavailability. nih.gov Studies on various bromophenol derivatives have shown that these modifications can lead to compounds with significant antioxidant and anticancer potential. nih.govmdpi.com

Beyond enhancing biological activity, derivatization is also a critical tool for modifying the physical properties of a compound to improve its suitability for various applications. For example, altering the solubility of a compound is a key consideration in drug development. By introducing polar functional groups, such as hydroxyl or carboxyl groups, the aqueous solubility of a lipophilic compound can be increased. Conversely, the introduction of nonpolar moieties can enhance its solubility in organic solvents.

The following interactive data table summarizes the findings from a study on the derivatization of bromophenol precursors, which provides insights into the potential modifications of this compound and their effects on biological activity.

Table 1: Biological Activity of Synthesized Bromophenol Derivatives

| Compound | Derivative Type | Modification | Biological Activity | Research Findings |

| Precursor: 3-bromo-4-hydroxy-5-methoxybenzaldehyde | Methylated Derivative | Methylation of hydroxyl and other positions | Antioxidant, Anticancer | Some methylated derivatives showed ameliorated H2O2-induced oxidative damage and ROS generation. nih.gov |

| Precursor: 3-bromo-4-hydroxy-5-methoxybenzaldehyde | Acetylated Derivative | Acetylation of hydroxyl groups | Antioxidant, Anticancer | Certain acetylated derivatives ameliorated H2O2-induced oxidative damage and induced apoptosis in leukemia cells. nih.gov |

This table is based on research conducted on derivatives of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, a structurally related compound to this compound. The findings suggest potential derivatization strategies for enhancing the biological activity of this compound.

The structure-activity relationship (SAR) studies of various phenolic compounds further underscore the importance of the substitution pattern on the aromatic ring in determining biological activity. For instance, the position and nature of substituents can influence the antioxidant capacity of phenolic compounds by affecting the stability of the resulting phenoxyl radical. nih.gov Therefore, the strategic placement of electron-donating or electron-withdrawing groups on the this compound ring system is a promising avenue for developing derivatives with superior biological profiles.

While specific data on the derivatization of this compound for the enhancement of physical properties is limited in the provided search results, the general principles of physical organic chemistry can be applied. For example, esterification of the phenolic hydroxyl group would be expected to decrease the melting point and increase the lipophilicity of the compound. Conversely, sulfonation to introduce a sulfonic acid group would dramatically increase its water solubility.

Spectroscopic Characterization and Computational Studies of 3 Bromo 5 Methoxyphenol

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are indispensable for the unambiguous characterization of molecular structures. The following sections detail the application of various spectroscopic methods to elucidate the structure of 3-Bromo-5-methoxyphenol. While complete experimental spectra for this compound are not extensively available in the public domain, a thorough analysis can be constructed based on available data and comparison with structurally related compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The presence of the methoxy (B1213986) group (-OCH₃) would be indicated by C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the phenolic hydroxyl and the methoxy group are anticipated to be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methoxy -OCH₃ | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Phenolic C-O | C-O Stretch | 1200-1300 |

| Methoxy C-O | C-O Stretch | 1000-1100 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not widely published. However, predictions can be made based on the analysis of related bromophenol derivatives.

The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, typically observed in the 1000-1100 cm⁻¹ region. The C-Br stretching vibration is also expected to be Raman active and would appear in the 500-600 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The various C-C stretching and bending modes of the substituted benzene (B151609) ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms. Experimental data for the ¹H NMR spectrum of this compound in CDCl₃ has been reported. sielc.com The spectrum is expected to show a singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent. The methoxy group protons will appear as a sharp singlet. The aromatic protons will appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns determined by their coupling with neighboring protons.

Table 2: Experimental ¹H NMR Data for this compound in CDCl₃ sielc.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.77 | s | N/A |

| -OH | 4.82 | s | N/A |

| Ar-H | 6.33 | t | 2.4 |

| Ar-H | 6.61 | t | 2.0 |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 155-160 |

| C-Br | 110-115 |

| C-OCH₃ | 160-165 |

| Aromatic CH | 100-120 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Such a study would provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenols typically exhibit two absorption bands in the UV region, which are attributed to π → π* transitions. For 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm. sielc.comsielc.com The presence of the bromine atom and the specific substitution pattern in this compound are expected to cause a bathochromic (red) shift of these absorption maxima compared to phenol (B47542) itself.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~220-230 |

Quantum Chemical Investigations and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data and providing deeper insights into the structural and electronic properties of molecules. While specific computational studies on this compound are not extensively published, the methodologies are well-established for similar compounds.

Computational modeling can be employed to:

Optimize the molecular geometry: DFT calculations can predict the most stable conformation of this compound, providing theoretical values for bond lengths and angles.

Predict vibrational spectra: Theoretical FTIR and Raman spectra can be calculated, which can aid in the assignment of experimental vibrational bands.

Calculate NMR chemical shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be used to support experimental assignments.

Analyze electronic properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the electronic transitions and reactivity of the molecule. The molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

For related methoxyphenol derivatives, DFT studies have been used to investigate their structure, reactivity, and antioxidant properties. These studies provide a framework for a theoretical investigation of this compound, which would be a valuable addition to its experimental characterization.

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methoxyphenol (B1666288) |

| 4-methoxyphenol |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For the purpose of this analysis, calculations are typically performed using methods such as B3LYP with a suitable basis set like 6-311++G(d,p) to ensure accuracy.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. For this compound, the optimized structure would reveal the precise bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations provide valuable insights into its structural parameters.

Based on DFT calculations of analogous aromatic compounds, the following table presents the expected optimized geometrical parameters for this compound.

Table 1: Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.910 | |

| C-O (phenol) | 1.365 | |

| C-O (methoxy) | 1.370 | |

| O-H | 0.960 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-H (aromatic) | 1.084 | |

| C-O-C (methoxy) | 118.0 | |

| C-C-Br | 119.5 | |

| C-C-O (phenol) | 121.0 | |

| C-C-H | 120.0 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the calculation.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations. A study on the analogous 3-chloro-5-methoxyphenol provides a strong basis for the vibrational assignments of this compound. ijrte.org The substitution of chlorine with bromine is expected to primarily influence the vibrational modes involving the carbon-halogen bond.

Key vibrational modes for this compound would include:

O-H stretch: A broad and intense band typically observed in the region of 3200-3600 cm⁻¹.

C-H aromatic stretch: Multiple weak to medium bands in the 3000-3100 cm⁻¹ region.

C-C aromatic stretch: A series of bands in the 1400-1600 cm⁻¹ range, characteristic of the benzene ring.

C-O stretch: Bands corresponding to the phenolic and methoxy C-O stretching vibrations, typically found between 1200-1300 cm⁻¹.

C-Br stretch: A strong band expected in the lower frequency region, generally between 500-700 cm⁻¹.

Table 2: Selected Vibrational Frequencies and Assignments for this compound (Predicted based on 3-chloro-5-methoxyphenol data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3570 |

| C-H aromatic stretch | ~3080 |

| C-C aromatic stretch | ~1600 |

| C-O stretch (methoxy) | ~1250 |

| C-O stretch (phenol) | ~1220 |

| C-Br stretch | ~650 |

Note: These frequencies are approximate and based on the analysis of 3-chloro-5-methoxyphenol. The C-Br stretching frequency is an estimation based on typical ranges for bromoarenes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO, on the other hand, is likely distributed over the aromatic ring, with significant contributions from the carbon atoms and the bromine atom.

A computational study on a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which contains the this compound moiety, provides insight into the frontier orbitals. iucr.orgiucr.org In this larger molecule, the HOMO and LUMO analysis was performed, and while the exact energy values would differ, the general distribution of the orbitals on the substituted phenyl ring is informative. The HOMO-LUMO energy gap for 3-chloro-5-methoxyphenol was calculated to be approximately 4.8 eV. ijrte.org A similar value can be anticipated for the bromo derivative.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for this compound (Predicted)

| Parameter | Value (eV) |

| HOMO Energy | ~ -6.0 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 |

Note: These values are estimations based on the data for 3-chloro-5-methoxyphenol.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the hydroxyl and methoxy groups, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), indicating it as a site for nucleophilic attack. The bromine atom would also contribute to the electrostatic potential distribution. The MEP analysis for 3-chloro-5-methoxyphenol confirms these general features, with the electronegative oxygen and chlorine atoms being centers of negative potential. ijrte.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization and hyperconjugation, by examining the interactions between filled donor orbitals and empty acceptor orbitals. These interactions contribute to the stability of the molecule.

In this compound, significant hyperconjugative interactions are expected between the lone pair orbitals of the oxygen and bromine atoms and the antibonding π* orbitals of the aromatic ring. This delocalization of electron density stabilizes the molecule. The NBO analysis of 3-chloro-5-methoxyphenol revealed strong interactions between the lone pairs of the oxygen and chlorine atoms with the π* orbitals of the benzene ring, leading to significant stabilization energies. ijrte.org A similar pattern of interactions is expected for the bromo derivative.

Table 4: Significant NBO Interactions and Stabilization Energies for this compound (Predicted)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(O) of OH | π(C-C) aromatic | High |

| LP(O) of OCH₃ | π(C-C) aromatic | High |

| LP(Br) | π*(C-C) aromatic | Moderate |

Note: "LP" denotes a lone pair orbital. The stabilization energies are qualitative predictions based on the analysis of the chloro-analogue.

Tautomeric Stability Studies

Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the phenolic proton to one of the ring carbon atoms, forming a cyclohexadienone structure.

Spectroscopic and Computational Analysis of this compound: Focus on Nonlinear Optical Properties

An in-depth analysis of the nonlinear optical (NLO) properties of the chemical compound this compound reveals a notable absence of specific experimental or computational research data in publicly accessible scientific literature. Investigations into the NLO characteristics of organic molecules are a significant area of materials science, driven by their potential applications in photonics and optoelectronics. These properties, such as the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are crucial in determining a material's suitability for devices like optical switches and frequency converters.

Computational chemistry, employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. Such studies can provide valuable insights into the relationship between molecular structure and NLO response, guiding the synthesis of new materials with enhanced optical nonlinearities. Typically, research articles in this field present detailed findings, including calculated values for μ, α, and β, often benchmarked against known NLO materials like urea.

Despite a thorough search for scholarly articles and research data specifically pertaining to this compound, no studies containing the requisite experimental or theoretical NLO data could be identified. While the broader field of NLO materials is rich with research on various organic compounds, this particular molecule does not appear to have been the subject of such investigations. Therefore, the creation of detailed data tables and an in-depth discussion of its specific NLO characteristics is not possible at this time. Further experimental and computational research would be necessary to elucidate the nonlinear optical properties of this compound.

Biological Activity and Mechanistic Research on 3 Bromo 5 Methoxyphenol and Its Derivatives

Antioxidant Properties and Mechanismsnih.govmdpi.com

Derivatives of bromophenols, which are significant secondary metabolites in marine algae, have been identified as potential candidates for drug development due to their diverse biological activities, including antioxidant effects. mdpi.com

Radical Scavenging Activity (e.g., DPPH, ABTS assays)nih.gov

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge stable free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govmdpi.comnih.gov The interaction involves the transfer of a hydrogen atom or an electron from the antioxidant to the radical, leading to its neutralization. nih.gov This process results in a measurable color change, which is used to quantify the scavenging activity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). nih.gove3s-conferences.org While specific DPPH and ABTS assay data for 3-Bromo-5-methoxyphenol itself is not detailed in the provided research, the antioxidant potential of its broader class and derivatives is a key area of investigation. mdpi.com

Cellular Oxidative Damage Ameliorationmdpi.com

Research has demonstrated that certain bromophenol derivatives can protect cells from oxidative damage. For instance, studies on human HaCaT keratinocytes showed that specific synthesized derivatives, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (a bromophenol derivative), effectively ameliorated oxidative damage and reduced the generation of reactive oxygen species (ROS) induced by hydrogen peroxide (H2O2). mdpi.com Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), was found to mitigate intracellular ROS levels and cytotoxicity in keratinocytes exposed to PM2.5, fine particulate matter known to induce oxidative stress. nih.gov This protective effect is crucial as excessive ROS can lead to damage of vital cellular components like DNA, lipids, and proteins. nih.gov

Influence on Antioxidant Enzyme Expression (e.g., TrxR1, HO-1)mdpi.com

The protective effects of bromophenol derivatives extend to the modulation of endogenous antioxidant defense systems. Studies have shown that certain derivatives can increase the expression of key antioxidant enzymes. Specifically, compounds like 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate were observed to increase the expression of Thioredoxin Reductase 1 (TrxR1) and Heme oxygenase-1 (HO-1) in HaCaT cells. mdpi.com HO-1 is a critical cytoprotective enzyme, and its upregulation is a key mechanism for defending against oxidative stress. nih.gov The induction of HO-1 by another derivative, 3-bromo-4,5-dihydroxybenzaldehyde, has been linked to the activation of the Nrf2 signaling pathway, a central regulator of the antioxidant response. nih.gov

Anticancer Activities and Apoptotic Inductionnih.govmdpi.com

In addition to antioxidant properties, various derivatives incorporating the bromo-methoxyphenyl structure have demonstrated significant potential as anticancer agents.

Inhibition of Cell Viability and Apoptosis Induction in Cancer Cell Linesmdpi.com

Numerous studies have synthesized and evaluated derivatives of this compound for their cytotoxic effects against various human cancer cell lines. A series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions showed potent, sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells and were particularly effective against the MCF-7 breast adenocarcinoma cell line. nih.govnih.gov Similarly, a study on 1-benzyl-5-bromoindolin-2-one derivatives reported notable cell growth inhibitory activities against MCF-7 and A-549 (lung cancer) cells. mdpi.com

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. mdpi.com Treatment with a potent N-(5-methoxyphenyl) methoxybenzenesulphonamide derivative triggered apoptotic cell death in cancer cells. nih.govresearchgate.net The induction of apoptosis was also observed in leukemia K562 cells treated with certain acetylated bromophenol derivatives. mdpi.com Analysis of the cell cycle in MCF-7 cells treated with a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative revealed a significant increase in the number of cells in the sub-G1 phase, which is an indicator of apoptosis. mdpi.com

Inhibition of Cancer Cell Viability by Bromophenol Derivatives

The table below summarizes the cytotoxic activity (IC50 in µM) of selected bromophenol derivatives against various human cancer cell lines.

| Derivative Compound | MCF-7 (Breast) | A-549 (Lung) | HeLa (Cervical) | HT-29 (Colon) |

|---|---|---|---|---|

| 1-benzyl-5-bromo-3-((4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | 7.17 ± 0.94 | 11.31 ± 1.52 | Data Not Available | Data Not Available |

| 1-benzyl-5-bromo-3-((4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | 2.93 ± 0.47 | 8.12 ± 1.03 | Data Not Available | Data Not Available |

| N-(4-bromo-2,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulfonamide (25) | <0.1 µM | Data Not Available | <0.1 µM | <0.1 µM |

Molecular Mechanisms of Anticancer Actionmdpi.comdntb.gov.ua

Research into the molecular underpinnings of the anticancer activity of these derivatives has revealed specific cellular targets. A prominent mechanism identified for a series of potent N-(5-methoxyphenyl) methoxybenzenesulphonamides is the inhibition of microtubular protein polymerization. nih.govnih.gov By interfering with tubulin, these compounds disrupt the formation of the mitotic spindle, a structure essential for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating. nih.govresearchgate.net Following this cell cycle arrest, the cells are then triggered to undergo apoptotic cell death. nih.govresearchgate.net Docking studies further suggest that these compounds bind to the colchicine (B1669291) site on tubulin, a well-known target for antimitotic drugs. nih.gov

Enzyme Interactions and Biochemical Pathways

Research into the specific enzyme interactions and biochemical pathways of this compound is an emerging field. While direct studies on the parent compound are limited, investigations into its derivatives provide insights into its potential mechanisms of action. The structural characteristics of this compound, namely the presence of a hydroxyl group, a methoxy (B1213986) group, and a bromine atom on the phenolic ring, suggest its capability to interact with various biological macromolecules, including enzymes.

The metabolic fate of related brominated and methoxylated phenolic compounds has been explored, suggesting that pathways such as oxidative deamination and demethylation could be relevant for this compound. nih.govnih.gov These metabolic transformations can lead to the formation of various metabolites with potentially different biological activities and enzyme interaction profiles. Further research is necessary to elucidate the specific enzymes involved in the metabolism of this compound and the subsequent biochemical cascades it may trigger within biological systems.

Molecular Docking and Molecular Dynamics Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to target proteins at the atomic level. While specific studies focusing exclusively on this compound are not extensively documented, research on structurally similar methoxy and bromo-substituted compounds provides a framework for understanding its potential interactions. nih.govnih.gov

Molecular docking studies on related N-(5-methoxyphenyl) methoxybenzenesulphonamides have suggested that these compounds can bind to the colchicine site of tubulin, indicating a potential mechanism for anticancer activity. nih.gov These studies highlight the importance of the methoxy group in forming favorable interactions within the binding pocket.

Similarly, molecular modeling of bromo-dimethoxybenzaldehydes has been used to understand the effect of bromine substitution on the electronic properties and intermolecular interactions of these compounds. scielo.br Such computational approaches can predict the binding orientation and affinity of this compound to various enzymes, helping to identify potential biological targets.

MD simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction. For instance, MD simulations of 1-(bromomethyl)-3,5-dimethoxybenzene with tyrosinase have been used to evaluate the stability of the protein-ligand complex and identify key interactions. dntb.gov.ua Although not directly on this compound, these studies demonstrate the utility of computational methods in predicting its biological activity and guiding further experimental investigations.

Other Biological Activities (e.g., Antidiabetic, Antimicrobial, Anti-inflammatory)

Beyond the specific enzyme interactions, this compound and its derivatives have been investigated for a range of other biological activities, including antidiabetic, antimicrobial, and anti-inflammatory effects.

Investigation of Enzyme Inhibition (e.g., PTP1B, α-glucosidase, aldose reductase, α-amylase)

The potential of this compound and its derivatives as inhibitors of key enzymes involved in metabolic disorders has been a subject of interest.

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. Studies on 3,5-dibromo-4,6-dimethoxychalcones and their flavone (B191248) derivatives, which share structural similarities with derivatives of this compound, have shown dual inhibitory activity against both α-glucosidase and α-amylase. d-nb.info Marine bromophenols have also been identified as potent α-glucosidase inhibitors, with some exhibiting competitive inhibition. nih.govnih.gov These findings suggest that this compound could serve as a precursor for the synthesis of effective inhibitors of these key digestive enzymes.

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications. nih.gov Although specific studies on this compound are lacking, the general class of phenolic compounds has been investigated for aldose reductase inhibitory activity. mdpi.comresearchgate.netmdpi.comnih.gov

Broad-Spectrum Antimicrobial Potential

Phenolic compounds are well-known for their antimicrobial properties, and methoxyphenols are no exception. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, and interfere with microbial metabolism. mdpi.com

Studies on various methoxyphenol compounds have demonstrated their effectiveness against a range of foodborne pathogens and spoilage bacteria, including both Gram-positive and Gram-negative bacteria. frontiersin.org For instance, eugenol (B1671780) and capsaicin, which are methoxyphenol derivatives, have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.gov While the specific antimicrobial spectrum of this compound has not been extensively detailed, the presence of the phenolic hydroxyl and methoxy groups suggests it likely possesses antimicrobial properties. The addition of a bromine atom could potentially enhance this activity, as halogenated phenols are often more potent antimicrobial agents. news-medical.net Further research is needed to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant microorganisms.

Anti-inflammatory Responses

Methoxyphenolic compounds have been recognized for their anti-inflammatory properties. nih.gov They can exert these effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

A study on 3-bromo-5-(ethoxymethyl)-1,2-benzenediol, a derivative of 3-bromophenol, demonstrated its ability to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells. The compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, it was found to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Applications of 3 Bromo 5 Methoxyphenol and Its Derivatives in Advanced Materials and Medicinal Chemistry

A Cornerstone in the Synthesis of Fine Chemicals and Pharmaceuticals

The strategic placement of functional groups on 3-Bromo-5-methoxyphenol allows for its use in a variety of chemical transformations, positioning it as a key intermediate in the synthesis of both fine chemicals and complex pharmaceutical agents.

A Precursor for Pharmacologically Active Compounds

The structural motif of a substituted phenol (B47542) is a common feature in many biologically active molecules. While direct synthesis pathways from this compound to specific drugs are proprietary and often detailed in patent literature, the closely related compound, 1-bromo-3,5-dimethoxybenzene (B32327), serves as a precursor in the synthesis of Fulicineroside. This natural product has demonstrated notable inhibitory activity against certain bacteria and has shown potential as an anti-tumor agent. The synthesis of Fulicineroside highlights the utility of the bromo-dimethoxy-benzene core, a structure readily accessible from this compound, in constructing complex natural products with significant pharmacological potential.

Furthermore, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature a similar methoxy-substituted aromatic ring, have revealed potent cytotoxic activity against human breast adenocarcinoma cells. This suggests that the substitution pattern present in this compound is a valuable pharmacophore for the development of new anti-cancer agents.

A Building Block for Complex Organic Molecules

The utility of this compound as a foundational element in the construction of more intricate molecular architectures is a cornerstone of its application in organic synthesis. The term "building block" aptly describes its role, as chemists can selectively modify its functional groups to elaborate the structure step-by-step.

An illustrative example of a related bromo-phenyl compound being used as a building block is in the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one. This molecule serves as a key intermediate in the synthesis of various natural products. The presence of the bromophenyl group allows for further chemical modifications, such as cross-coupling reactions, to build even greater molecular complexity. This demonstrates the strategic importance of halogenated phenyl compounds, like this compound, in the multi-step synthesis of complex and biologically relevant molecules.

| Precursor Compound | Resulting Complex Molecule/Intermediate | Significance |

| 1-Bromo-3,5-dimethoxybenzene | Fulicineroside | Antibacterial and anti-tumor potential |

| 3-Bromophenyl derivative | 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one | Intermediate for natural product synthesis |

An Intermediate in the Synthesis of Tetracyclic Indole (B1671886) Derivatives

While direct evidence of this compound's use in the synthesis of tetracyclic indoles is not prevalent in readily available literature, the synthesis of such complex heterocyclic systems often relies on precursors with strategically placed functional groups for ring formation. The structure of this compound, with its potential for functional group interconversion, makes it a plausible candidate for such synthetic routes. The synthesis of tetracyclic indole alkaloids, such as lysergic acid, involves intricate multi-step procedures where substituted aromatic precursors are essential. The bromo and methoxy (B1213986) groups on this compound could be manipulated to introduce the necessary functionalities for the construction of the fused ring systems characteristic of tetracyclic indoles.

Paving the Way for Advanced Materials

The application of this compound and its derivatives extends beyond the realm of medicine and into the development of cutting-edge materials with novel electronic and physical properties.

Application in Organic Light-Emitting Devices (OLEDs)

The field of organic electronics has seen exponential growth, with OLEDs at the forefront of display and lighting technology. The performance of these devices is heavily dependent on the molecular structure of the organic materials used. Derivatives of this compound are being explored for their potential in this area. For instance, related compounds like 3-(4-bromophenoxy)phenol have been utilized in the fabrication of OLEDs. The bromo and methoxy groups can be used as synthetic handles to attach other functional moieties, thereby tuning the electronic and photophysical properties of the resulting molecule to optimize its performance as an emitter, host, or charge-transporting material within an OLED device.

| Derivative Family | Application in OLEDs | Potential Function |

| Arylamine 2,3-disubstituted bithiophenes | Green Dopants | Emitter |

| Substituted Phenols | Component of Emissive Layer | Host or Emitter |

A Precursor for Ionic Aromatic Polymers

Ionic aromatic polymers are a class of materials with applications in areas such as fuel cells, water purification membranes, and actuators. The synthesis of these polymers often requires monomers with specific functional groups that can be either ionic or can be converted to ionic groups after polymerization. By leveraging the reactivity of the bromine and hydroxyl groups, this compound can be used to synthesize bisphenol monomers. These monomers can then be polymerized to create novel ionic aromatic polymers with precisely controlled structures and properties. The methoxy group can also be demethylated to provide an additional site for sulfonation or other modifications to introduce ionic character.

Structure-Activity Relationship Studies for Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds into potent and selective drug candidates. For bromophenol derivatives, these studies involve systematically modifying the chemical structure to understand how changes affect biological activity. This knowledge allows for the rational design of new molecules with enhanced therapeutic properties, such as increased potency, better selectivity, or improved pharmacokinetic profiles. Computational tools and synthetic chemistry are synergistically employed to explore the vast chemical space of bromophenol derivatives and identify key structural features that govern their interactions with biological targets.

Design and Synthesis of Bromophenol Derivatives with Modified Biological Profiles

One key synthetic method is the O-demethylation of aryl methyl ethers using reagents like boron tribromide (BBr₃). mdpi.com This reaction is a vital step in converting methoxylated precursors into bioactive phenols. mdpi.comnih.gov For instance, researchers have synthesized novel bromophenol derivatives by first performing alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with various substituted benzenes to create new diaryl methanes. mdpi.com These intermediates were then demethylated using BBr₃ to produce the target bromophenol compounds. mdpi.com

These synthetic efforts have led to the discovery of derivatives with significant inhibitory effects on various enzymes. A series of novel bromophenol derivatives demonstrated potent inhibition against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE), which are important targets for conditions like glaucoma and Alzheimer's disease. mdpi.comresearchgate.net The inhibitory activities, measured by the inhibition constant (Kᵢ), revealed that subtle structural changes led to significant differences in potency. For example, one diaryl methane (B114726) derivative showed the best inhibition against hCA I with a Kᵢ value of 2.53 ± 0.25 nM, while another was most effective against hCA II with a Kᵢ of 1.63 ± 0.11 nM. mdpi.com Similarly, other synthesized bromophenols exhibited strong inhibition against AChE, with Kᵢ values as low as 6.54 ± 1.03 nM. mdpi.comscispace.com

Further studies have explored diarylmethanones which, after bromination and subsequent demethylation with BBr₃, yielded novel bromophenols with potent inhibitory activity against α-glycosidase, an enzyme targeted in diabetes management. abertay.ac.uk The most powerful inhibitor identified in one study had a Kᵢ value of 4.31 ± 1.93 nM against the α-glycosidase enzyme. abertay.ac.uk These findings underscore the value of synthetic modification in tuning the biological profiles of bromophenol derivatives for specific therapeutic applications.

| Compound Series | Therapeutic Target | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| Diaryl Methane Derivatives | Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 to 25.67 ± 4.58 nM | mdpi.com |

| Diaryl Methane Derivatives | Carbonic Anhydrase II (hCA II) | 1.63 ± 0.11 to 15.05 ± 1.07 nM | mdpi.com |

| Diaryl Methane Derivatives | Acetylcholinesterase (AChE) | 6.54 ± 1.03 to 24.86 ± 5.30 nM | mdpi.com |

| Diarylmethanone Derivatives | α-Glycosidase | 4.31 ± 1.93 to 44.14 ± 2.19 nM | abertay.ac.uk |

| Diarylmethanone Derivatives | Acetylcholinesterase (AChE) | 8.94 ± 0.73 to 59.45 ± 14.97 nM | abertay.ac.uk |

Computational Screening for Therapeutic Targets

Computational, or in silico, screening methods are powerful tools for accelerating drug discovery by predicting how novel compounds will interact with potential biological targets. biomedpharmajournal.org Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis allow researchers to evaluate large libraries of virtual compounds and prioritize the most promising candidates for synthesis and biological testing. biomedpharmajournal.orgmdpi.com

Molecular docking studies have been employed to investigate bromophenol derivatives against various therapeutic targets. This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For example, synthetic bromophenol compounds have been screened in silico against the Dihydrofolate reductase (DHFR) enzyme from Staphylococcus aureus, a key target for antibacterial agents. dergipark.org.tr The results showed that the synthetic compounds had a favorable binding affinity with the active site of the DHFR enzyme, comparable to the known inhibitor trimethoprim, suggesting their potential as novel antibiotics. dergipark.org.tr

In another study, molecular docking was used to investigate the anti-inflammatory potential of morpholinopyrimidine derivatives, which incorporate a phenol moiety. rsc.org The compounds were docked into the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. The in silico results indicated a strong binding affinity and the formation of hydrophobic interactions within the enzyme active sites, corroborating the experimental findings that these compounds inhibit the expression of iNOS and COX-2. rsc.org

QSAR analysis is another valuable computational method that builds statistical models to correlate the chemical structures of compounds with their biological activities. mdpi.com Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify the key structural features—such as steric, electrostatic, and hydrophobic properties—that are critical for a compound's inhibitory activity. mdpi.com These models provide valuable insights for the rational design and optimization of more potent inhibitors. mdpi.com

| Compound Class | Therapeutic Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Synthetic Bromophenols | Dihydrofolate Reductase (DHFR) | Molecular Docking | Favorable binding affinity similar to the control inhibitor, Trimethoprim. | dergipark.org.tr |

| Phenolic Compounds | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking & MD Simulation | Identified compounds with high binding energies (e.g., -8.2 kcal/mol for Luteolin-7-O-glucoside). | nih.gov |

| Morpholinopyrimidine-Phenol Derivatives | iNOS and COX-2 | Molecular Docking | Strong binding affinity and hydrophobic interactions within the active sites. | rsc.org |

| Phenolic Compounds from Phenol Explorer Database | LasR (Quorum Sensing) | Virtual Screening & Molecular Docking | Identified six compounds with high docking scores (>-11.0 kcal/mol) and suitable ADMET profiles. | biomedpharmajournal.org |

Future Perspectives and Emerging Research Avenues for 3 Bromo 5 Methoxyphenol

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of substituted phenols, including 3-bromo-5-methoxyphenol, is a focal point of organic chemistry. Future research will likely concentrate on the development of more efficient, selective, and sustainable synthetic routes.

One promising avenue is the expansion of C-H activation/borylation/oxidation sequences . A practical one-pot method for preparing 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084) has been demonstrated, suggesting that similar strategies could be adapted for the synthesis of this compound. nih.gov This approach, which avoids the isolation of intermediates, offers high yields and proceeds under mild conditions. nih.gov

Transition-metal-catalyzed reactions will continue to be a major area of investigation. Palladium- and copper-based catalytic systems have been successfully employed for the hydroxylation of aryl halides to produce phenols. beilstein-journals.org For instance, the use of Pd2dba3 with biphenylphosphine ligands has been effective for a range of aryl bromides and chlorides. beilstein-journals.org Similarly, copper catalysts, which are more economical, have shown promise, particularly with the development of new bidentate ligands that enhance their catalytic activity. beilstein-journals.org Future work may focus on developing novel ligands and catalysts that offer higher turnover numbers and broader substrate scope, specifically for the synthesis of this compound.

The ipso-hydroxylation of arylboronic acids represents another key strategy. nih.govrsc.org This method offers an alternative to traditional approaches and is compatible with a wide range of functional groups. nih.govrsc.org Research in this area is likely to focus on developing milder and more environmentally friendly oxidizing agents and catalytic systems. nih.govrsc.org

The table below summarizes some of the catalytic systems that could be explored for the synthesis of this compound.

| Catalytic System | Reaction Type | Potential Advantages |

| Palladium-based catalysts (e.g., Pd2dba3) with phosphine (B1218219) ligands | C-O coupling of aryl halides | High efficiency and broad substrate scope |